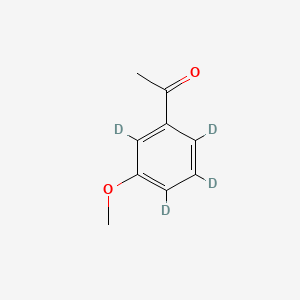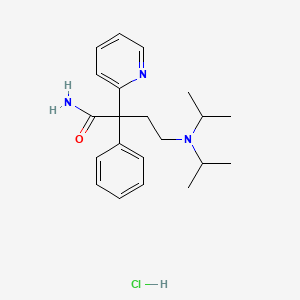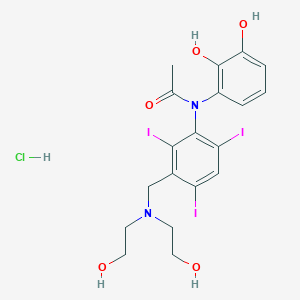
N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxyphenyl)acetamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, amino, and acetamide groups, as well as three iodine atoms attached to the phenyl ring. These features contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of iodine atoms to the phenyl ring using reagents like iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent.
Amidation: Formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.
Hydroxylation: Introduction of hydroxyl groups using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Amine Alkylation: Alkylation of the amine group with ethylene oxide or ethylene glycol to introduce the bis(2-hydroxyethyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atoms can be substituted with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Thiols, amines
Major Products Formed
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Amines, alcohols
Substitution: Thiol or amine derivatives
科学研究应用
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride involves its interaction with molecular targets through its functional groups. The iodine atoms contribute to its radiopacity, making it useful in imaging applications. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
- N-(2-hydroxyethyl)acetamide
- N-(tert-butoxycarbonyl)ethanolamine
- N-(2-hydroxyethyl)carbamate
Uniqueness
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride is unique due to its combination of multiple functional groups and iodine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring radiopacity and specific biochemical interactions.
属性
CAS 编号 |
26122-63-4 |
|---|---|
分子式 |
C19H22ClI3N2O5 |
分子量 |
774.6 g/mol |
IUPAC 名称 |
N-[3-[[bis(2-hydroxyethyl)amino]methyl]-2,4,6-triiodophenyl]-N-(2,3-dihydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H21I3N2O5.ClH/c1-11(27)24(15-3-2-4-16(28)19(15)29)18-14(21)9-13(20)12(17(18)22)10-23(5-7-25)6-8-26;/h2-4,9,25-26,28-29H,5-8,10H2,1H3;1H |
InChI 键 |
OAXOBFOSCNGCEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=C(C(=CC=C1)O)O)C2=C(C=C(C(=C2I)CN(CCO)CCO)I)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)
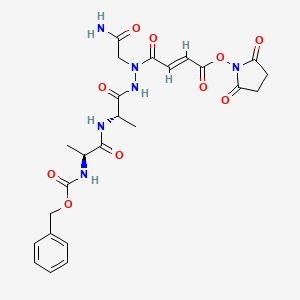


![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)

![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)
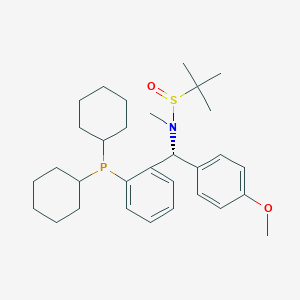

![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
